2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a pyrrolo[2,3-d]pyrimidine moiety in its structure makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of intermediate steps, including the formation of a pyrrole ring and subsequent cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purines.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. Due to its structural similarity to purines, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A compound with a similar pyrrolo[2,3-d]pyrimidine structure, known for its antiviral and anticancer activities.
Pemetrexed: A chemotherapeutic agent with a pyrrolo[2,3-d]pyrimidine core, used in the treatment of various cancers.
Uniqueness
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro nature of the pyrimidine ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Biological Activity
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS Number: 16372-11-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential in various fields.
The molecular formula of this compound is C7H9N3O with a molecular weight of 151.17 g/mol. The structure features a pyrrolo-pyrimidine core, which is significant for its biological activity.
Antiproliferative Effects
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including this compound, exhibit antiproliferative properties. A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the inhibition of cell proliferation through modulation of cellular signaling pathways associated with growth and survival .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For instance, it has shown promise as an inhibitor of pteridine reductase (PTR1), an enzyme implicated in the survival of Trypanosoma spp., making it a candidate for antiparasitic drug development .
The biological activity of this compound may involve:
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell death .
- Enzyme Inhibition : The inhibition of PTR1 may disrupt folate metabolism in parasites, leading to their death .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolo[2,3-d]pyrimidines demonstrated varying degrees of antiproliferative activity against human cancer cell lines. The most potent compound exhibited an EC50 value of approximately 3.3 µM . This suggests that structural modifications can enhance biological efficacy.
Antiparasitic Potential
In vitro studies have shown that certain derivatives effectively inhibit the growth of T. brucei, with several compounds advancing to in vivo testing due to their promising results against this parasite .
Comparative Table of Biological Activities
Activity Type | Compound | Cell Line/Target | EC50/IC50 Value | Mechanism |
---|---|---|---|---|
Antiproliferative | This compound | Various Cancer Cell Lines | 3.3 µM | Inhibition of cell proliferation |
Enzyme Inhibition | PTR1 | Trypanosoma brucei | Not specified | Disruption of folate metabolism |
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
NRDKIAXPGDCZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCN2)C(=O)N1 |
Origin of Product |
United States |
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